N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.
Introduction of the Dichloro Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the dichloro substituents at the desired positions on the quinazolinone ring.
Coupling with Benzo[d][1,3]dioxole Derivative: The final step involves coupling the quinazolinone derivative with a benzo[d][1,3]dioxole derivative through an acylation reaction using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro substituents on the quinazolinone ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its quinazolinone core.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biological pathways. For example, they may inhibit kinases involved in cell signaling, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, which are used as anti-cancer agents.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzo[d][1,3]dioxole moieties, such as piperine, which is found in black pepper.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the combination of the quinazolinone core and the benzo[d][1,3]dioxole moiety, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
618443-77-9 |
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Molecular Formula |
C17H11Cl2N3O4 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-9-3-11-16(12(19)4-9)20-7-22(17(11)24)6-15(23)21-10-1-2-13-14(5-10)26-8-25-13/h1-5,7H,6,8H2,(H,21,23) |
InChI Key |
HXXRKONPIFDIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Origin of Product |
United States |
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